9-cis-Retinoic Acid Methyl Ester
Overview
Description
9-cis-Retinoic acid, an isomer of retinoic acid, interacts with nuclear transcription factors, specifically retinoic acid receptors and retinoid X receptors. Its synthesis and metabolic pathways are complex and involve several biochemical reactions (Paik et al., 2000).
Synthesis Analysis
- Biosynthesis in Vivo: The synthesis of 9-cis-retinoic acid in vivo is not fully understood, but it involves the oxidation of 9-cis-retinol to 9-cis-retinal, potentially in hepatic cells (Paik et al., 2000).
- Chemical Synthesis: The chemical synthesis of 9-cis-retinoic acid involves isomerization processes, catalyzed by compounds like sulfhydryl (Shih et al., 1997).
Molecular Structure Analysis
- Molecular Isomers: The structure of 9-cis-retinoic acid involves various isomers, identifiable through techniques like HPLC and NMR spectroscopy (Englert et al., 1978).
Chemical Reactions and Properties
- Isomerization: 9-cis-Retinoic acid can isomerize to forms such as all-trans-retinoic acid and 13-cis-retinoic acid, influenced by biological and chemical factors (Urbach & Rando, 1994).
Physical Properties Analysis
- Stability and Isomerization: The stability and isomerization of 9-cis-retinoic acid are sensitive to environmental conditions and can vary significantly in different solvents (Halley & Nelson, 1979).
Chemical Properties Analysis
- Reductive and Oxidative Metabolism: In rats, 9-cis-retinoic acid undergoes various metabolic processes, including hydroxylation, ketone formation, and beta-oxidation (Shirley et al., 1996).
- Biosynthesis from Beta-Carotene: 9-cis-Retinoic acid can be synthesized from 9-cis-beta-carotene in human intestinal mucosa, indicating a potential dietary source (Wang et al., 1994).
Scientific Research Applications
Prostate Cancer Chemoprevention : A study found that 9-cis-retinoic acid effectively reduces prostate cancer incidence in rats without causing significant toxicity, highlighting its potential for clinical prostate cancer chemoprevention trials (McCormick et al., 1999).
Ligand for Retinoid X Receptor : 9-cis retinoic acid is identified as a highly active ligand for the retinoid X receptor, showing up to 40-fold more potency than all-trans retinoic acid in transfection assays (Heyman et al., 1992).
Neuroblastoma Treatment : This compound shows potential in treating neuroblastoma by inducing differentiation and inhibiting proliferation, possibly having synergistic effects with all-trans retinoic acid (Lovat et al., 2004).
Metabolism Research : Studies have found high levels of 9-Cis-retinoyl--glucuronide in mouse and rat plasma, emphasizing the role of glucuronidation in the metabolism of retinoids (Sass et al., 1994).
Breast Cancer Prevention : Research indicates that 9-cis-retinoic acid reduces breast cancer incidence and tumor burden in rats, especially when combined with low levels of tamoxifen (Anzano et al., 1994).
Enzymatic Research : A previously unknown human enzyme, 9-cis-retinol dehydrogenase, was identified, which is likely involved in 9-cis-retinoic acid formation (Mertz et al., 1997).
Pharmacokinetics Studies : The repeated administration of 9-cis-retinoic acid at doses up to 100 mg/m2 does not lead to declines in plasma concentrations, making it a suitable model for human treatment (Adamson et al., 1995).
Molluscan CNS Research : 9-cis retinoic acid is present in the molluscan CNS and may play a role in neuronal regeneration and axon pathfinding (Dmetrichuk et al., 2008).
Cancer Treatment via Nanoparticles : Encapsulating 9-cis-retinoic acid in PEG-coated PLGA nanoparticles improves its stability and effectiveness in promoting cell differentiation in undifferentiated tumors (Cosco et al., 2011).
Future Directions
properties
IUPAC Name |
methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-NRWZZFEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617407 | |
Record name | (9cis)-O~15~-Methylretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-cis-Retinoic Acid Methyl Ester | |
CAS RN |
58526-50-4 | |
Record name | (9cis)-O~15~-Methylretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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